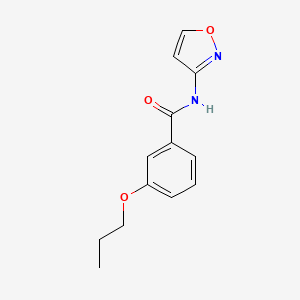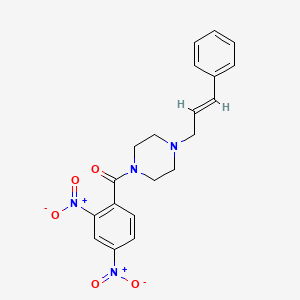
N-3-isoxazolyl-3-propoxybenzamide
Overview
Description
N-3-isoxazolyl-3-propoxybenzamide, commonly known as Ispronicline, is a compound that has been extensively studied for its potential use as a therapeutic agent in various neurological disorders. It belongs to the class of compounds known as nicotinic acetylcholine receptor agonists, which are known to modulate the activity of the cholinergic system in the brain.
Mechanism of Action
Ispronicline acts as an agonist at the nicotinic acetylcholine receptors in the brain, which are involved in various cognitive processes such as attention, learning, and memory. By modulating the activity of these receptors, Ispronicline is believed to enhance cognitive function and improve the symptoms of neurological disorders.
Biochemical and Physiological Effects:
Ispronicline has been shown to increase the release of various neurotransmitters in the brain, including dopamine, norepinephrine, and acetylcholine. It has also been shown to increase blood flow to the brain, which may contribute to its cognitive-enhancing effects.
Advantages and Limitations for Lab Experiments
Ispronicline has several advantages as a research tool, including its high potency and selectivity for the nicotinic acetylcholine receptors. However, its limited solubility in aqueous solutions and potential toxicity at high doses may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on Ispronicline. One area of interest is its potential use in the treatment of cognitive impairment associated with aging. Another area of interest is its potential use in the treatment of addiction, as nicotinic acetylcholine receptor agonists have been shown to reduce drug-seeking behavior in animal models. Additionally, further research is needed to fully understand the biochemical and physiological effects of Ispronicline and its potential therapeutic applications in various neurological disorders.
Scientific Research Applications
Ispronicline has been extensively studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). It has also been studied for its potential use as a cognitive enhancer in healthy individuals.
properties
IUPAC Name |
N-(1,2-oxazol-3-yl)-3-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-2-7-17-11-5-3-4-10(9-11)13(16)14-12-6-8-18-15-12/h3-6,8-9H,2,7H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYITYNYNOSZLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=NOC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2-oxazol-3-yl)-3-propoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(9H-fluoren-9-yl)-N-[3-(2-furyl)-2-propen-1-ylidene]-1-piperazinamine](/img/structure/B4778551.png)
![5-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4778552.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-isopropylglycinamide](/img/structure/B4778554.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4778560.png)

![N-{[1-(3-butenoyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B4778573.png)
![2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4778580.png)
![N-[4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4778585.png)
![1-(4-methoxybenzoyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B4778592.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(1,3-benzodioxol-5-ylmethyl)piperazine](/img/structure/B4778620.png)
![4,7-dimethyl-2-[(1-naphthylmethyl)thio]quinazoline](/img/structure/B4778627.png)
![N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydro-6-quinolinyl]-3,4-dimethoxybenzamide](/img/structure/B4778638.png)
